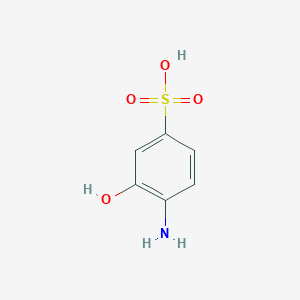
4-氨基-3-羟基苯磺酸
描述
4-Amino-3-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a white to yellow crystalline powder that is soluble in water but insoluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes and pigments .
科学研究应用
4-Amino-3-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonic acid typically involves the following steps:
Chlorosulfonation: 2-Nitrochlorobenzene is treated with chlorosulfonic acid to yield 4-chlorosulfonyl-2-nitrochlorobenzene.
Amination: The chlorosulfonyl compound is then aminated to form 4-sulfonylamino-2-nitrochlorobenzene.
Hydrolysis: The nitro compound is hydrolyzed using sodium hydroxide to produce 4-sulfonylamino-2-nitrophenol sodium salt.
Industrial Production Methods: Industrial production of 4-Amino-3-hydroxybenzenesulfonic acid follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
化学反应分析
Types of Reactions: 4-Amino-3-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products:
Oxidation: Produces quinones.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds.
作用机制
The mechanism of action of 4-Amino-3-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
相似化合物的比较
- 2-Aminophenol-4-sulfonic acid
- 4-Hydroxybenzenesulfonic acid
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Comparison: 4-Amino-3-hydroxybenzenesulfonic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it has a balanced combination of amino and hydroxyl groups, making it versatile for various chemical reactions and industrial applications .
属性
IUPAC Name |
4-amino-3-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYSAVOFADVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593370 | |
| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-14-5 | |
| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-3-hydroxybenzenesulfonic acid formed during the photocatalytic degradation of indigo carmine?
A: The research paper describes the successful degradation of the dye indigo carmine using a TiO2/carbon composite material under UV irradiation []. While the exact mechanism of formation for 4-amino-3-hydroxybenzenesulfonic acid isn't fully detailed, the study identifies it as one of the sulfonated aromatic amines present in the reaction mixture after 60 minutes. This suggests that the photocatalytic process, likely involving reactive oxygen species generated by the TiO2, leads to the breakdown of indigo carmine into smaller molecules, including 4-amino-3-hydroxybenzenesulfonic acid. Further research is needed to elucidate the precise reaction pathways and intermediates involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)





![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)



